![molecular formula C24H19N3O5S B180381 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea CAS No. 198649-72-8](/img/structure/B180381.png)
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea, also known as MOC-31, is a monoclonal antibody that targets Ep-CAM (Epithelial Cell Adhesion Molecule). Ep-CAM is a transmembrane glycoprotein that is overexpressed in various types of cancers, including breast, colon, lung, and ovarian cancer. MOC-31 has been extensively studied for its potential use in cancer diagnosis and treatment.
Wirkmechanismus
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea binds to Ep-CAM on the surface of cancer cells, which can lead to various downstream effects. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can induce antibody-dependent cellular cytotoxicity (ADCC), which is the process by which immune cells recognize and kill cancer cells that are coated with antibodies. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can also block Ep-CAM signaling pathways, which can inhibit cancer cell growth and survival.
Biochemische Und Physiologische Effekte
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been shown to have various biochemical and physiological effects on cancer cells. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can induce apoptosis (programmed cell death) in Ep-CAM-positive cancer cells. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can also inhibit cancer cell migration and invasion, which are important processes for cancer metastasis. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their effectiveness.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has several advantages for use in lab experiments. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is highly specific for Ep-CAM and can be used to detect and isolate Ep-CAM-positive cancer cells. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can also induce ADCC, which can be used to study immune cell function. However, 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has some limitations. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is a monoclonal antibody and may not recognize all Ep-CAM variants. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea may also have limited effectiveness in certain cancer types or stages.
Zukünftige Richtungen
There are several future directions for the use of 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea in cancer diagnosis and treatment. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can be used in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can also be used to develop new cancer immunotherapies, such as CAR-T cell therapy, which uses immune cells that are genetically engineered to recognize and kill cancer cells. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can also be used to study the role of Ep-CAM in cancer development and progression, which can lead to the development of new cancer treatments.
Synthesemethoden
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is synthesized using hybridoma technology. Hybridoma cells are created by fusing antibody-producing B cells with myeloma cells. The resulting hybridoma cells can produce large quantities of monoclonal antibodies that are specific to a particular antigen, such as Ep-CAM. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is produced by a hybridoma cell line that was generated by immunizing mice with Ep-CAM-positive human colon cancer cells.
Wissenschaftliche Forschungsanwendungen
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been used in various scientific research applications, including cancer diagnosis, prognosis, and treatment. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been shown to be highly specific for Ep-CAM and has been used to detect Ep-CAM expression in cancer cells. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has also been used to isolate and purify Ep-CAM-positive cancer cells from patient samples, which can be used for further analysis and characterization.
Eigenschaften
CAS-Nummer |
198649-72-8 |
|---|---|
Produktname |
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
Molekularformel |
C24H19N3O5S |
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
1-[4-[(6-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C24H19N3O5S/c1-16-7-12-22-21(13-16)23(28)17(15-32-22)14-25-18-8-10-20(11-9-18)33(30,31)27-24(29)26-19-5-3-2-4-6-19/h2-15H,1H3,(H2,26,27,29) |
InChI-Schlüssel |
SOVLKXIAUDJZOS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4 |
Synonyme |
Benzenesulfonamide, 4-(((6-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene )amino)-N-((phenylamino)carbonyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



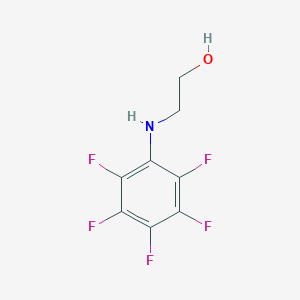
![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI)](/img/structure/B180301.png)
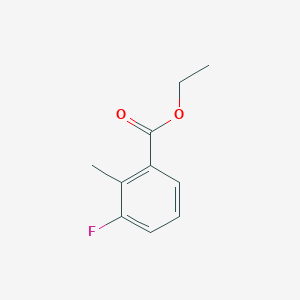
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)
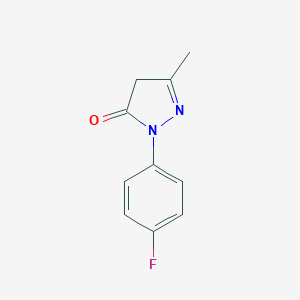
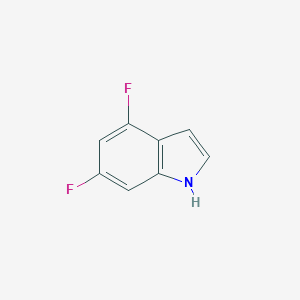
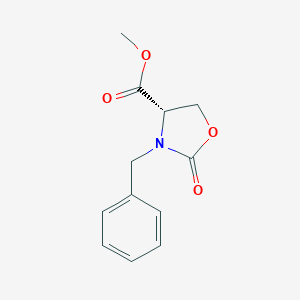
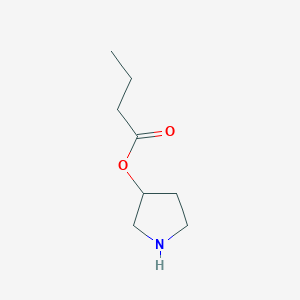
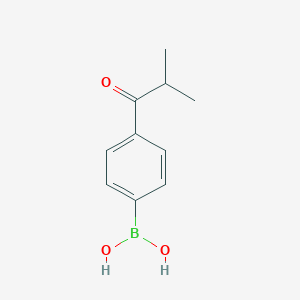
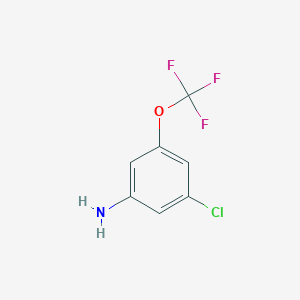
![1-Propanol, 3-[(chloromethyl)dimethylsilyl]-](/img/structure/B180322.png)
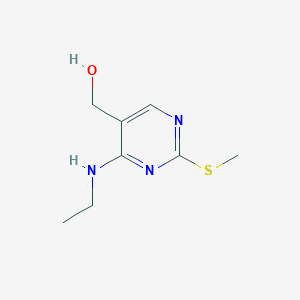
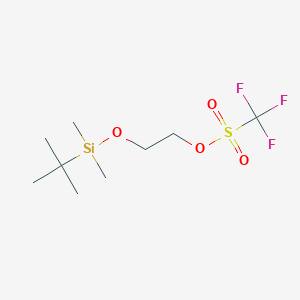
![4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B180328.png)